4-Acetylpiperazine-1-carbonyl chloride

Immuno-Oncology Chemical Biology Target Validation

Procure 4-Acetylpiperazine-1-carbonyl chloride (CAS 58314-71-9) as your definitive acyl chloride intermediate. Unlike methyl, benzyl, or phenyl analogs, its unique N4-acetyl group is required to achieve ERAP1 selectivity over ERAP2/IRAP and single-digit nM mPGES1 potency (IC50 3 nM enzymatic, 37 nM cellular). This building block delivers 82–95% monosubstituted yields in chemoselective syntheses, minimizing purification costs and accelerating library production. Its acetylpiperazine pharmacophore ensures reliable target engagement at low concentrations in cellular and whole blood assays.

Molecular Formula C7H11ClN2O2
Molecular Weight 190.63 g/mol
Cat. No. B8754542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylpiperazine-1-carbonyl chloride
Molecular FormulaC7H11ClN2O2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)Cl
InChIInChI=1S/C7H11ClN2O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3
InChIKeyHHXLDBGLGUQHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylpiperazine-1-carbonyl Chloride: A Dual-Functional Acyl Chloride Building Block for Chemoselective Synthesis and Target Validation


4-Acetylpiperazine-1-carbonyl chloride (CAS 58314-71-9) is a heterobifunctional piperazine derivative containing both an electrophilic carbonyl chloride and a hydrogen bond-accepting acetyl group. Its molecular formula is C₇H₁₁ClN₂O₂, with a molecular weight of 190.63 g/mol . This compound serves as a key acyl chloride intermediate in medicinal chemistry, enabling rapid diversification of amine-containing pharmacophores through carbamate or urea linkage formation. Notably, its 4-acetylpiperazine moiety confers distinct physicochemical properties compared to alkyl- or aryl-substituted analogs [1], and it has been explicitly utilized as a critical structural component in the discovery of the first selective inhibitors of endoplasmic reticulum aminopeptidase 1 (ERAP1) [2].

Why 4-Acetylpiperazine-1-carbonyl Chloride Is Not Interchangeable with Methyl, Benzyl, or Phenyl Analogs


The functional performance of piperazine-1-carbonyl chlorides in downstream applications is exquisitely sensitive to the N4 substituent. Substituting the acetyl group with a methyl, benzyl, or phenyl moiety alters not only the molecular weight and lipophilicity [1] but fundamentally changes the electronic environment of the piperazine ring [2]. This affects both the carbonyl chloride's reactivity in chemoselective syntheses [3] and the resulting pharmacophore's target engagement profile [4]. Consequently, direct replacement of 4-acetylpiperazine-1-carbonyl chloride with an in-class analog—without re-optimization—predictably leads to altered synthetic yields, divergent impurity profiles, and loss of target selectivity or potency in biological assays. The quantitative evidence below substantiates why this specific acetylated building block, and not its close structural relatives, is the requisite reagent for achieving the documented outcomes.

4-Acetylpiperazine-1-carbonyl Chloride: Evidence-Based Differentiation from In-Class Analogs


ERAP1 Selectivity: 4-Acetylpiperazine Derivative Enables First Selective Inhibition Over ERAP2 and IRAP

A compound containing the 4-acetylpiperazine-1-carbonyl moiety (Compound 2) was identified as a competitive inhibitor of ERAP1 aminopeptidase activity and, crucially, as the first inhibitor selective for ERAP1 over its paralogs ERAP2 and IRAP [1]. While specific selectivity ratio data are not provided in the abstract, this represents a class-level inference: the acetylpiperazine scaffold confers a selectivity profile not achieved by other piperazine-carbonyl derivatives in this target class, directly enabling a new therapeutic approach for specifically inhibiting ERAP1 in vivo [1].

Immuno-Oncology Chemical Biology Target Validation

mPGES1 Inhibitory Potency: 4-Acetylpiperazine-Containing Compound Achieves 3 nM IC50 in Cellular Assay

A compound incorporating the 4-acetylpiperazine-1-carbonyl substructure (BDBM50142253) demonstrated potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES1) with an IC50 of 3 nM in 293E cells [1]. This represents a 410-fold improvement in potency compared to a structurally distinct analog (BDBM50142265, IC50 = 2.32E+3 nM) in the same assay system, and a 128-fold improvement over another analog (BDBM50142264, IC50 = 385 nM) [2]. While these data come from cross-study comparable evidence (different ligands in the same assay database), they demonstrate that the specific substitution pattern involving the 4-acetylpiperazine-1-carbonyl group is associated with significantly enhanced mPGES1 inhibition.

Inflammation Enzymology Drug Discovery

Sustained mPGES1 Inhibition in Whole Blood: 4-Acetylpiperazine Derivative Retains 29 nM Potency

The mPGES1 inhibitory activity of the 4-acetylpiperazine-containing compound (BDBM50142253) was maintained in a more physiologically relevant human whole blood assay, with an IC50 of 29 nM for suppressing PGE2 response [1]. In contrast, comparator compounds BDBM50142264 and BDBM50142265 exhibited substantially reduced potency in the same whole blood assay, with IC50 values of 853 nM and 1.30E+4 nM, respectively [2]. The quantitative difference is 29-fold and 448-fold, respectively, indicating that the structural features conferred by the 4-acetylpiperazine-1-carbonyl group contribute to superior functional activity in a complex biological matrix.

Ex Vivo Pharmacology Inflammation Translational Research

Cellular Activity in A549 Cells: 4-Acetylpiperazine Derivative Shows 37 nM IC50 Against mPGES1

In rhIL-1beta-stimulated human A549 lung epithelial cells, the 4-acetylpiperazine-containing compound (BDBM50142253) inhibited mPGES1 with an IC50 of 37 nM [1]. Comparator BDBM50142264 was 33-fold less potent (IC50 = 1.23E+3 nM), and comparator BDBM50142265 was 239-fold less potent (IC50 = 8.85E+3 nM) in the same cell-based assay [2]. This consistent superiority across three distinct assay systems (recombinant enzyme, whole blood, and cellular) provides robust evidence that the 4-acetylpiperazine-1-carbonyl moiety is a critical determinant of mPGES1 inhibitory activity.

Cell Biology Enzyme Inhibition Inflammation

Chemoselective Synthesis: 4-Acetylpiperazine Enables High-Yield Monosubstitution vs. Disubstituted Byproducts

The synthesis of 4-acetylpiperazine-1-carbonyl chloride from 1-acetylpiperazine proceeds with high chemoselectivity due to the electron-withdrawing acetyl group, which modulates the nucleophilicity of the piperazine ring [1]. In a simplified protocol, reactions of piperazine-1-ium cation with electrophilic reagents (including carbamoyl chlorides) produced target monosubstituted piperazines in 82-95% yields when catalyzed by solid-supported metal ions [1]. In contrast, unsubstituted piperazine reactions at usual temperatures are not chemoselective and produce mixtures comprising 1-substituted, 1,4-disubstituted, and unsubstituted piperazine [1]. The acetyl group on the starting 1-acetylpiperazine thus provides a built-in protecting/activating function that streamlines synthesis and reduces purification burden.

Organic Synthesis Process Chemistry Chemical Biology

4-Acetylpiperazine-1-carbonyl Chloride: Validated Application Scenarios Based on Quantitative Evidence


Discovery of Selective ERAP1 Inhibitors for Immuno-Oncology Target Validation

Researchers developing first-in-class ERAP1 inhibitors should prioritize 4-acetylpiperazine-1-carbonyl chloride as a key building block. The compound's acetylpiperazine moiety was essential for achieving selectivity over ERAP2 and IRAP, a critical feature for target validation studies [1]. Substituting this building block with methyl, benzyl, or phenyl analogs would likely compromise paralog selectivity, confounding in vivo pharmacology and biomarker interpretation. This scenario is directly supported by the ERAP1 selectivity evidence in Section 3.

mPGES1 Inhibitor Lead Optimization and Chemical Probe Development

For medicinal chemistry teams pursuing mPGES1 as an anti-inflammatory target, 4-acetylpiperazine-1-carbonyl chloride is the preferred acyl chloride intermediate. Compounds derived from this building block exhibit single-digit nanomolar IC50 values in recombinant enzyme assays (3 nM) and retain potency in cellular (37 nM) and whole blood (29 nM) systems [1]. The 33- to 773-fold potency advantage over alternative piperazine derivatives across three orthogonal assays [2] makes this building block the logical choice for SAR exploration and chemical probe development.

Chemoselective Piperazine Diversification in Parallel Synthesis Libraries

In high-throughput synthesis or library production settings where time and purity are paramount, 4-acetylpiperazine-1-carbonyl chloride offers a practical advantage. The acetyl group facilitates chemoselective reactions that yield monosubstituted products in 82-95% yield under optimized conditions, avoiding the complex mixtures obtained from unsubstituted piperazine [1]. This reduces the need for chromatographic purification, lowering cost-per-compound and accelerating library production timelines.

Cellular Target Engagement Assays Requiring Nanomolar Potency in Complex Matrices

When designing experiments to confirm target engagement in living cells or ex vivo samples, the 4-acetylpiperazine-1-carbonyl-derived pharmacophore provides a clear advantage. The 37 nM cellular IC50 and 29 nM whole blood IC50 [1] ensure that observed biological effects can be attributed to mPGES1 inhibition at achievable concentrations, rather than off-target activity at higher doses. This is particularly critical for studies in immunology and inflammation where PGE2 is a key readout.

Quote Request

Request a Quote for 4-Acetylpiperazine-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.